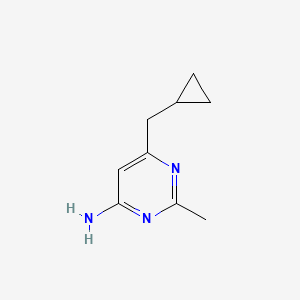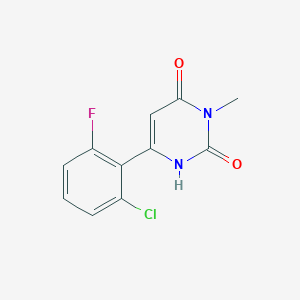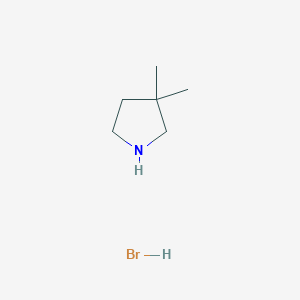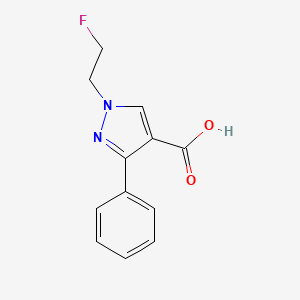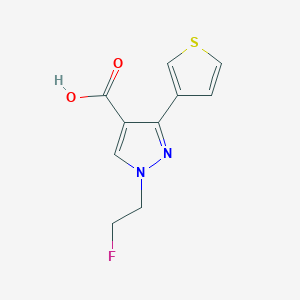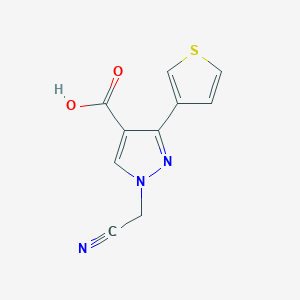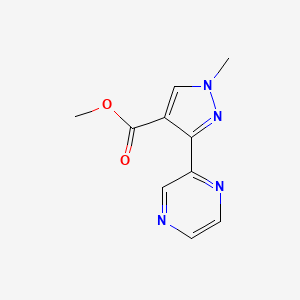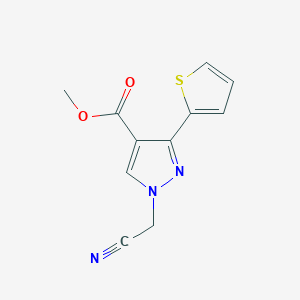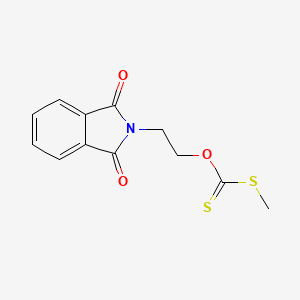
O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate
Descripción general
Descripción
“O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate” is a chemical compound with the CAS Number: 1334418-35-7. It has a molecular weight of 281.36 and its IUPAC name is O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] S-methyl dithiocarbonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3S2/c1-18-12(17)16-7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Antibacterial Agent
In vitro and in silico analysis shows its potential as an antibacterial agent targeting DNA gyrase and Dihydroorotase from E. coli and tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus .
Herbicides
The compound has potential applications in the development of herbicides . Its unique chemical structure and reactivity make it a candidate for creating new herbicidal formulations.
Colorants and Dyes
The compound is also being explored for its potential use in the production of colorants and dyes . Its aromatic nature and the presence of carbonyl groups could contribute to the color properties of the resulting dyes.
Polymer Additives
The compound has potential applications as an additive in polymer synthesis . It can contribute to the modification of polymer properties, such as thermal stability and mechanical strength.
Organic Synthesis
The compound is used in organic synthesis . Its reactivity and the presence of multiple functional groups make it a versatile reagent in various organic reactions.
Photochromic Materials
The compound is being studied for its potential use in the development of photochromic materials . These materials change color in response to light, and this compound could contribute to these properties due to its unique chemical structure.
Crystal Structure Studies
The crystal structure of the compound has been studied, revealing anti-parallel stacking interactions of the phthalimide between its electron-rich six-membered ring and electron-poor five-membered ring . This information is valuable for understanding the compound’s properties and potential applications.
Safety and Hazards
Propiedades
IUPAC Name |
O-[2-(1,3-dioxoisoindol-2-yl)ethyl] methylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-18-12(17)16-7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPULIGANVLCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)OCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-2-(1,3-Dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)
